molecular formula OS+ B1242695 CID 6857657

CID 6857657

Cat. No.: B1242695
M. Wt: 48.07 g/mol
InChI Key: CYYOEZLVUNBAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 6857657 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Compounds with CIDs are typically characterized by their molecular formulas, structural properties, and bioactivity profiles, which are critical for comparative analyses in drug discovery, environmental chemistry, or materials science .

Properties

Molecular Formula

OS+

Molecular Weight

48.07 g/mol

InChI

InChI=1S/OS/c1-2/q+1

InChI Key

CYYOEZLVUNBAAF-UHFFFAOYSA-N

Canonical SMILES

O=[S+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize CID 6857657, a comparative analysis requires identifying analogs based on structural homology, functional roles, or shared applications.

Table 1: Hypothetical Comparison of this compound with Analogs
Parameter This compound (Hypothetical) 1,2,3,4,5,6-Hexachlorocyclohexane Hexachlorodibenzo-p-dioxin
Molecular Formula (Not specified) C₆H₆Cl₆ C₁₂H₄Cl₆O₂
CAS Registry Number (Not specified) 608-73-1 34465-46-8
Molecular Weight (Not specified) 290.83 g/mol 390.86 g/mol
Application/Role (Not specified) Pesticide intermediate Environmental pollutant
Toxicity Profile (Not specified) Neurotoxic, carcinogenic Highly toxic (TCDD analog)

Key Observations :

Structural Homology: Hexachlorocyclohexane isomers (e.g., CAS 608-73-1) and dioxins (e.g., hexachlorodibenzo-p-dioxin) share halogen-rich frameworks, which may align with this compound if it belongs to organochlorine compounds.

Functional Overlap : If this compound is pesticidal or toxicologically relevant, its comparison to hexachlorocyclohexane is warranted. The latter’s neurotoxic effects and environmental persistence highlight the need for rigorous safety assessments in analogous compounds .

Analytical Techniques: Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) with collision-induced dissociation (CID) can differentiate isomers, as demonstrated for ginsenosides . This method could resolve structural nuances in this compound and its analogs.

Research Findings and Methodological Considerations

Analytical Characterization
  • Mass Spectrometry: Source-in CID fragmentation patterns, as used for ginsenosides, could elucidate the backbone structure of CID 6857656. For example, diagnostic fragment ions (e.g., m/z ratios) help distinguish positional isomers .
  • Spectral Data: Full characterization requires nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) data, per guidelines for novel compounds .
Pharmacological and Toxicological Profiling
  • Bioactivity : If this compound is drug-like, its IC₅₀/EC₅₀ values (e.g., enzyme inhibition, receptor binding) should be compared to analogs using standardized assays .
  • Environmental Impact : Chlorinated compounds like hexachlorodibenzo-p-dioxin require evaluations of bioaccumulation factors and half-lives in soil/water systems .

Q & A

Ensuring reproducibility in this compound research :

  • Checklist :
  • Deposit raw data in repositories (e.g., Zenodo).
  • Document instrument calibration dates and lot numbers for reagents.
  • Share synthetic protocols via Supplementary Information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 6857657

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.